molecular formula C16H12N6O3 B2546674 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034349-62-5

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2546674
CAS No.: 2034349-62-5
M. Wt: 336.311
InChI Key: WTYHKQFQBHFDQP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1H-indazole-3-carboxamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The 2-oxo-1,2-dihydropyridin-4-yl group, for example, is a six-membered ring with both a ketone and a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Transformations

Heterocyclic compounds, including oxadiazoles and indazoles, have been extensively studied for their synthetic methodologies and potential applications in material science, pharmacology, and as intermediates in organic synthesis. For instance, the synthesis of pyrazolo[4,3-g][1,3]benzothiazoles involves N-methylation and condensation reactions, showcasing the versatility of heterocyclic compounds in synthetic organic chemistry (El’chaninov et al., 2018). Similarly, research on 1,2,4-oxadiazoles has demonstrated their application in the development of insensitive energetic materials, highlighting their potential in materials science (Yu et al., 2017).

Antimicrobial and Antitumor Activities

Compounds containing oxadiazole or furadiazole rings have shown a broad range of chemical and biological properties, including antimicrobial and antitumor activities. These properties make them valuable in the development of new therapeutic agents. For example, derivatives of the oxadiazole nucleus have been reported to exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020).

High-throughput Synthesis for Drug Discovery

The high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries using an integrated synthesis and purification platform demonstrates the application of these heterocyclic compounds in accelerating drug discovery processes. This approach allows for the rapid generation of chemical libraries, decreasing drug discovery cycle times (Bogdan & Wang, 2015).

Molecular Rearrangements and New Synthesis Pathways

Research into photoinduced molecular rearrangements of 1,2,4-oxadiazoles has explored the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, indicating the potential for discovering new synthetic pathways and intermediates for further chemical synthesis (Buscemi, Vivona, & Caronna, 1996).

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-12-7-9(5-6-17-12)15-19-13(25-22-15)8-18-16(24)14-10-3-1-2-4-11(10)20-21-14/h1-7H,8H2,(H,17,23)(H,18,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHKQFQBHFDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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